REACTION_CXSMILES
|
[N:1]([CH2:4][C:5]1[C:6]([CH3:15])=[N:7][C:8]([C:11]([F:14])([F:13])[F:12])=[CH:9][CH:10]=1)=[N+]=[N-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.Cl>O1CCCC1>[CH3:15][C:6]1[C:5]([CH2:4][NH2:1])=[CH:10][CH:9]=[C:8]([C:11]([F:13])([F:12])[F:14])[N:7]=1
|
Name
|
3-(azidomethyl)-2-methyl-6-(trifluoromethyl)pyridine
|
Quantity
|
292 mg
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CC=1C(=NC(=CC1)C(F)(F)F)C
|
Name
|
|
Quantity
|
710 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
3 μL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred to dissolution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
partitioned between ethyl acetate (30 mL) and 0.5 M NaH2PO4 (30 mL)
|
Type
|
EXTRACTION
|
Details
|
The organic phase was extracted with 0.5 M NaH2PO4 (10 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (2×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined CH2Cl2 layers were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a faintly yellow semi-solid (0.53 g)
|
Type
|
DISSOLUTION
|
Details
|
The mixture was dissolved in MeOH (10 mL)
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 h
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
the residue was treated with water (10 mL) and 6N HCl to pH<1, and ether (20 mL)
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (20 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (3×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to yield an oil which
|
Type
|
CUSTOM
|
Details
|
was used for the next step reaction without further purification
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
CC1=NC(=CC=C1CN)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |